N-(furan-2-ylmethyl)-2-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide
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Description
N-(furan-2-ylmethyl)-2-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.232. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-2-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₉H₉N₅O₄ |
Molecular Weight | 251.202 g/mol |
CAS Number | 2034282-69-2 |
This compound contains a furan ring and a triazole moiety, which are known for their diverse biological activities.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the triazole ring is crucial for this activity, as it interacts with microbial enzymes and disrupts their metabolic processes .
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. The triazole moiety is believed to play a vital role in binding to specific targets within cancer cells, enhancing its cytotoxic effects .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The triazole ring may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways.
- Receptor Interaction : The compound may interact with specific cellular receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest.
- Oxidative Stress Induction : It has been suggested that this compound can increase oxidative stress within cells, leading to cell death in malignant cells while sparing normal cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds to draw parallels with this compound:
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Anticancer Studies : A study published in MDPI found that derivatives with triazole rings exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cells (IC50 < 10 µM) .
Compound IC50 (µM) Cancer Cell Line Similar Triazole Derivative < 10 MCF7 (Breast Cancer) Another Triazole Compound 15 HeLa (Cervical Cancer) - Antimicrobial Studies : Research has shown that triazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities to this compound were tested against E. coli and Staphylococcus aureus with promising results .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-12-9(14-13-7)5-10(15)11-6-8-3-2-4-16-8/h2-4H,5-6H2,1H3,(H,11,15)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFJAVYWSGEMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.